Mycalolide b -

Mycalolide b

Catalog Number: EVT-1591961
CAS Number:
Molecular Formula: C52H74N4O17
Molecular Weight: 1027.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mycalolide B is a marine-derived macrolide compound primarily known for its actin-depolymerizing activity. It was first isolated from the marine sponge species Mycale, specifically from the Mycale aff. species found along the coast of Japan. Mycalolide B, along with its analogs, has garnered attention due to its potential applications in cancer research and cell biology, particularly in studies involving cytoskeletal dynamics and cellular morphology.

Source and Classification

Mycalolide B is classified as a macrolide and is derived from marine sponges belonging to the genus Mycale. The extraction process typically involves solvent extraction methods, where the sponge material is treated with methanol, followed by a series of liquid-liquid partitioning techniques to isolate the desired compounds. Mycalolide B is part of a larger family of mycalolides, which includes other related compounds like mycalolide A and 38-hydroxymycalolide B, all exhibiting similar biological activities .

Synthesis Analysis

Methods

The synthesis of Mycalolide B has been approached through various synthetic pathways. One notable method involves the use of ring-closing metathesis, which allows for the construction of complex cyclic structures characteristic of macrolides. This method has been pivotal in synthesizing the tris-oxazole macrolactone that serves as a key intermediate for Mycalolide B. Other synthetic strategies include stereoselective syntheses that focus on constructing specific fragments of the molecule .

Technical Details

The synthesis typically begins with the removal of protective groups from precursor compounds under acidic conditions, followed by various coupling reactions to build the carbon skeleton. The final steps often involve purification techniques such as high-performance liquid chromatography (HPLC) to isolate Mycalolide B in its pure form .

Molecular Structure Analysis

Structure

Mycalolide B possesses a complex molecular structure characterized by multiple stereogenic centers and a unique tris-oxazole framework. Its molecular formula is C₃₅H₄₁N₃O₇, and it features a macrolide ring that contributes to its biological activity.

Data

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed techniques for structural elucidation. The NMR spectra provide insights into the hydrogen and carbon environments within the molecule, while mass spectrometry helps confirm its molecular weight and structural integrity .

Chemical Reactions Analysis

Reactions

Mycalolide B is known for its ability to induce actin filament depolymerization, which has significant implications for cellular processes such as cytokinesis. The compound interacts with actin filaments, leading to morphological changes in cells, including binucleation at lower concentrations and complete disruption at higher concentrations .

Technical Details

The mechanism by which Mycalolide B exerts its effects on actin involves binding to actin monomers, preventing their polymerization into filaments. This action disrupts normal cellular functions that rely on a stable cytoskeleton .

Mechanism of Action

Process

The mechanism of action of Mycalolide B primarily revolves around its interaction with actin filaments. By binding to G-actin (globular actin), it inhibits polymerization into F-actin (filamentous actin), leading to a decrease in filament stability. This results in altered cell morphology and impaired cellular division processes.

Data

Research indicates that Mycalolide B can induce significant changes in cell shape and function at varying concentrations, highlighting its potential as a tool for studying cytoskeletal dynamics .

Physical and Chemical Properties Analysis

Physical Properties

Mycalolide B is typically presented as a colorless or pale yellow solid at room temperature. Its solubility profile indicates that it is soluble in organic solvents such as methanol and chloroform but has limited solubility in water.

Chemical Properties

The compound exhibits notable stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its chemical reactivity is primarily centered around its ability to interact with biological macromolecules like proteins involved in cytoskeletal dynamics .

Applications

Scientific Uses

Mycalolide B has significant applications in scientific research, particularly in cell biology and pharmacology. Its ability to disrupt actin dynamics makes it a valuable tool for studying processes such as:

Biochemical Mechanisms of Actin Cytoskeleton Disruption

Molecular Interaction Dynamics Between Mycalolide B and Actin Filaments

Mycalolide B, a trisoxazole macrolide toxin isolated from marine sponges of the genus Mycale, exhibits high-affinity binding to actin monomers with a dissociation constant (Kd) of 13-20 nM [2] [8]. This interaction initiates a rapid and irreversible depolymerization of filamentous actin (F-actin) into globular actin (G-actin) subunits. Unlike cytochalasins that cap filament barbed ends, mycalolide B employs a dual mechanism: it severs existing actin filaments while simultaneously preventing repolymerization by forming a 1:1 stoichiometric complex with G-actin [1] [3]. The depolymerization kinetics, monitored via pyrenyl-actin fluorescence assays, demonstrate complete filament disassembly within minutes at nanomolar concentrations (IC50 = 10-50 nM) [2] [8]. In living cells, this manifests as immediate cytoskeletal collapse – characterized by loss of stress fibers and membrane ruffles – followed by cell rounding [1].

Table 1: Concentration-Dependent Effects of Mycalolide B on Actin Dynamics

Concentration RangePrimary Effect on ActinCellular PhenotypeExperimental Evidence
10-50 nMF-actin severing & depolymerizationBinucleation (cytokinesis failure)Live-cell imaging in MDA-MB-231 and HeLa cells [1]
50-200 nMComplete F-actin depolymerizationCell rounding and retractionRhodamine-phalloidin staining [1]
>1 µMG-actin sequestrationInhibition of actin repolymerizationPyrenyl-actin fluorescence assays [3]

Comparative Analysis of F-Actin Severing vs. G-Actin Sequestration Mechanisms

Mycalolide B’s mechanism distinguishes itself from other actin-targeting agents through its concentration-dependent actions. At lower concentrations (10-50 nM), it primarily severs F-actin by inserting its aliphatic side chain into the hydrophobic cleft between actin subdomains 1 and 3, mechanically disrupting filament integrity [1] [6]. This "nibbling effect" generates free barbed ends that undergo rapid depolymerization [3]. At higher concentrations (>200 nM), it shifts toward G-actin sequestration, binding monomeric actin with high affinity and preventing nucleotide exchange, thereby blocking repolymerization [2].

Crucially, mycalolide B’s effects are irreversible, unlike the reversible actions of cytochalasin D or latrunculin B. This irreversibility stems from its covalent-like binding kinetics – once bound, the toxin-actin complex resists dissociation even after extensive dialysis [4]. Studies in Hydrocharis root hair cells demonstrate that cytochalasin B-induced cytoskeletal disruption reverses upon washout, whereas mycalolide B-treated cells show permanent disintegration of transvacuolar strands and streaming cessation [4]. This property makes it invaluable for experiments requiring sustained actin inhibition.

Table 2: Comparative Mechanisms of Actin-Targeting Compounds

CompoundPrimary TargetReversibilityEffect on Actin AssemblyKey Functional Distinction
Mycalolide BG-actin (1:1 complex)IrreversibleSevers F-actin; sequesters G-actinInhibits actomyosin ATPase
Cytochalasin DBarbed end of F-actinReversibleCaps filaments; promotes nucleationDoes not inhibit ATPase [2]
Latrunculin BG-actinReversibleSequesters monomersLower affinity (Kd ~100 nM)
JasplakinolideF-actinReversibleStabilizes filamentsPromotes polymerization

Structural Determinants of Mycalolide B Binding to Actin Monomers

X-ray crystallography of the rabbit actin-mycalolide B complex (PDB ID: 6MGO) reveals atomic-level details of this interaction at 2.2 Å resolution [6]. The toxin engages actin through two critical structural motifs:

  • Trisoxazole Macrocycle: The macrocyclic ring inserts into actin’s barbed-end groove in subdomain 1, forming hydrogen bonds with residues Asp25 and His73. This binding site overlaps precisely with the gelsolin homology domain 2 (GH2) binding site, explaining mycalolide B’s ability to mimic capping proteins [6] [7].
  • C20-C35 Aliphatic Side Chain: This extension penetrates a hydrophobic pocket between subdomains 1 and 3, inducing a conformational shift that destabilizes actin’s D-loop (residues 40-50). The D-loop displacement prevents filament formation by disrupting intermonomer contacts [6].

Notably, the toxin’s C24-C35 tail region is indispensable for severing activity. Truncated analogs lacking this segment lose F-actin disruption capability while retaining G-actin binding, confirming the tail’s role in sterically blocking filament assembly [6]. Mutagenesis studies show that actin mutants (e.g., G158V) resistant to latrunculin remain sensitive to mycalolide B, underscoring its unique binding topology [7].

Table 3: Key Binding Interactions in the Actin-Mycalolide B Complex

Structural Element of Mycalolide BActin Interaction SiteType of BondingFunctional Consequence
Trisoxazole ringSubdomain 1 (Asp25, His73)Hydrogen bondingMimics gelsolin capping; severs filaments
Aliphatic side chainSubdomain 1-3 cleft (Phe375, Ile341, Ile345)Hydrophobic interactionsDisplaces D-loop; prevents polymerization
C24-C35 tailHydrophobic cleft near nucleotide-binding siteVan der Waals forcesBlocks ATP/ADP exchange; sequesters G-actin

Inhibition of Actin-Activated Myosin Mg²⁺-ATPase Activity

Beyond cytoskeletal disruption, mycalolide B directly inhibits actomyosin mechanochemistry. In purified rabbit skeletal muscle systems, 200 nM mycalolide B reduces actin-activated myosin Mg²⁺-ATPase activity by >90% without altering myosin light chain phosphorylation [2] [8]. This occurs via two synergistic mechanisms:

  • F-Actin Destruction: Depolymerization eliminates the physical scaffold required for myosin motor movement [1].
  • Direct Steric Blockade: Bound mycalolide B induces conformational changes in actin that occlude the myosin-binding interface, specifically hindering strong-binding state formation between actin and myosin [3] [8].

This dual inhibition explains mycalolide B’s potent suppression of cellular motility processes. At 3 µM, it abolishes ADP-induced platelet aggregation by preventing actin-dependent contraction [2]. Similarly, it inhibits cancer cell invasion by disrupting invadopodia – actin-rich protrusions that degrade extracellular matrix [6]. The ATPase inhibition is selective for the actin-myosin system; basal myosin ATPase activity remains unaffected, confirming actin as the primary target [3].

Table 4: Mycalolide B Effects on Actomyosin ATPase Activity

Experimental SystemMycalolide B ConcentrationATPase InhibitionFunctional Outcome
Rabbit skeletal actomyosin200 nM>90%Suppression of muscle contraction [3]
Human platelets3 µM100%Abolished ADP/collagen-induced aggregation [2]
Ovarian cancer cells (invadopodia)100 nM~80%Impaired extracellular matrix degradation [6]

Concluding Perspectives

Mycalolide B’s unique dual-action mechanism – severing filaments and sequestering monomers – coupled with its irreversible binding establishes it as a biochemical scalpel for dissecting actin-dependent processes. Its structural mimicry of capping proteins (e.g., gelsolin) demonstrates how natural toxins evolve to exploit fundamental protein interfaces [6] [7]. These properties underpin its utility in developing anti-metastatic agents targeting actin remodeling, exemplified by truncated analogs that block invadopodia-mediated invasion [6]. Future studies exploring structure-activity relationships within its tail region may yield optimized compounds with enhanced therapeutic potential.

Complete List of Compounds:

  • Mycalolide B
  • Cytochalasin D
  • Latrunculin B
  • Jasplakinolide
  • Aplyronine A
  • Kabiramide C
  • Jaspisamide A
  • Bistheonellide A
  • Swinholide A
  • Halichondramide

Properties

Product Name

Mycalolide b

IUPAC Name

[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate

Molecular Formula

C52H74N4O17

Molecular Weight

1027.2 g/mol

InChI

InChI=1S/C52H74N4O17/c1-30(19-20-42(73-52(62)45(66-11)28-63-8)34(5)48(71-35(6)58)31(2)21-22-56(7)29-57)43(65-10)24-44-33(4)41(64-9)17-14-18-46-53-38(26-68-46)50-55-39(27-70-50)51-54-37(25-69-51)49(67-12)32(3)40(60)16-13-15-36(59)23-47(61)72-44/h13-14,16,18,21-22,25-27,29-34,36,41-45,48-49,59H,15,17,19-20,23-24,28H2,1-12H3/b16-13+,18-14+,22-21+/t30-,31+,32-,33+,34-,36-,41-,42+,43-,44-,45+,48+,49-/m0/s1

InChI Key

ZYDMLFOHENLMIN-GTNGWFEESA-N

Synonyms

mycalolide B
mycalolide-B

Canonical SMILES

CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O)C)OC)OC

Isomeric SMILES

C[C@@H]1[C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@H]([C@H](C(=O)/C=C/C[C@@H](CC(=O)O[C@H]1C[C@@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@@H](COC)OC)OC)O)C)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.